molecular formula C8H6FIO B14762072 2-Fluoro-3-iodo-5-methylbenzaldehyde

2-Fluoro-3-iodo-5-methylbenzaldehyde

Cat. No.: B14762072
M. Wt: 264.03 g/mol
InChI Key: WFYZVEDHACURST-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodo-5-methylbenzaldehyde is an organic compound with the molecular formula C8H6FIO It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-iodo-5-methylbenzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 2-fluoro-5-methylbenzaldehyde. The reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-iodo-5-methylbenzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-3-iodo-5-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodo-5-methylbenzaldehyde in chemical reactions involves the reactivity of its functional groups. The aldehyde group is highly reactive towards nucleophiles, while the iodine atom can participate in substitution reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

  • 2-Fluoro-5-iodo-3-methylbenzaldehyde
  • 3-Fluoro-2-iodo-5-methylbenzaldehyde
  • 2-Fluoro-5-methylbenzaldehyde

Comparison:

Properties

Molecular Formula

C8H6FIO

Molecular Weight

264.03 g/mol

IUPAC Name

2-fluoro-3-iodo-5-methylbenzaldehyde

InChI

InChI=1S/C8H6FIO/c1-5-2-6(4-11)8(9)7(10)3-5/h2-4H,1H3

InChI Key

WFYZVEDHACURST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)I)F)C=O

Origin of Product

United States

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